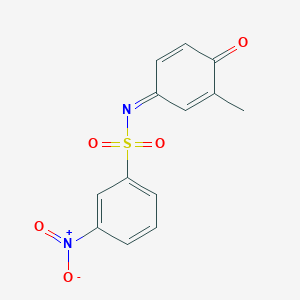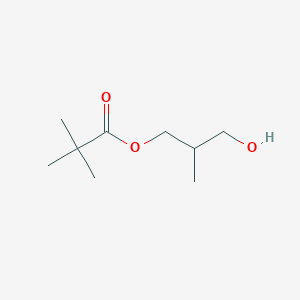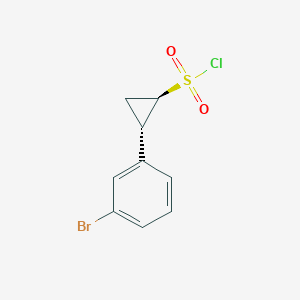
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide, also known as MNBSA, is a chemical compound that has been used in scientific research for various purposes. MNBSA is a sulfonamide derivative that has been synthesized using different methods. It has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide is not fully understood. However, it is believed to work through the inhibition of certain enzymes, such as carbonic anhydrase and β-lactamase. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been shown to inhibit the activity of β-lactamase, which is an enzyme involved in bacterial resistance to antibiotics. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biochemical and physiological effects. However, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide also has some limitations. It may not be suitable for certain experiments, as its mechanism of action is not fully understood. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide may have limited solubility in certain solvents, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide. One potential area of research is the development of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide and its potential use in cancer treatment. Additionally, (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide may have potential applications in the development of new antibiotics, as it has been shown to inhibit the activity of β-lactamase. Further studies are needed to fully explore the potential uses of (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide in scientific research.
Méthodes De Synthèse
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3-nitrobenzenesulfonyl chloride with 3-methyl-4-oxocyclohexa-2,5-dien-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide.
Applications De Recherche Scientifique
(Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has been used in scientific research for various purposes. It has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and β-lactamase. (Z)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide has also been used as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(NZ)-N-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S/c1-9-7-10(5-6-13(9)16)14-21(19,20)12-4-2-3-11(8-12)15(17)18/h2-8H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSBTFXLHBIZKL-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])/C=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2906654.png)
![Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate](/img/structure/B2906656.png)


![9H-Fluoren-9-ylmethyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate;hydrochloride](/img/structure/B2906660.png)



![N-(Cyanomethyl)-2-[1-(1-ethylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2906664.png)
